(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
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Description
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as DMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPO is a piperidine derivative that has been synthesized through various methods and has been found to have potential applications in various fields of research.
Scientific Research Applications
- Application : Researchers have developed new SIRT2 inhibitors based on the structure of this compound. One derivative, labeled 28e, stands out as the most potent inhibitor with an IC50 value of 42 nM. It selectively targets SIRT2 over SIRT1 and SIRT3. In cellular assays, 28e effectively inhibits breast cancer cell growth and increases α-tubulin acetylation .
- Application : N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS), a derivative of this compound, exhibits high efficiency (97.6%) as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) medium .
SIRT2 Inhibition for Cancer Treatment
Corrosion Inhibition
Pesticide Properties
properties
IUPAC Name |
(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-14(19)18-8-5-7-13(10-18)20-15-16-11(2)9-12(3)17-15/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPXKOWJCVTIY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one |
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